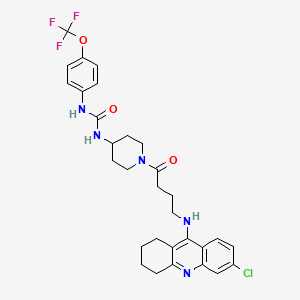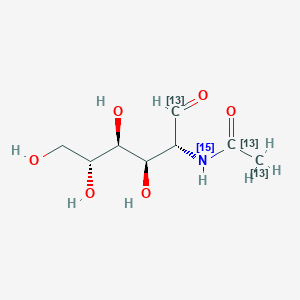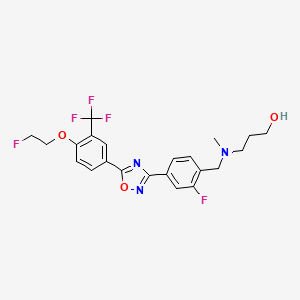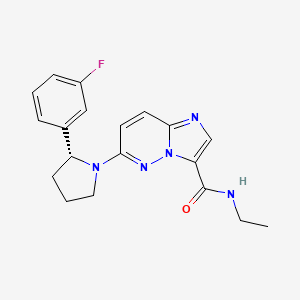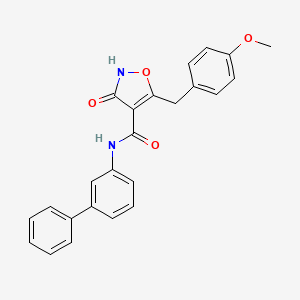
Akr1C3-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Akr1C3-IN-7 is a novel inhibitor targeting the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is involved in the metabolism of steroids, prostaglandins, and xenobiotics. It plays a significant role in the biosynthesis of potent androgens and estrogens, contributing to the progression of various cancers, including prostate, breast, and liver cancers . Inhibiting AKR1C3 has shown potential in suppressing tumor growth and overcoming resistance to cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Akr1C3-IN-7 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions for this compound are proprietary and not publicly available .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques to isolate the final product. The use of automated reactors and continuous flow systems may enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Akr1C3-IN-7 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols .
Aplicaciones Científicas De Investigación
Akr1C3-IN-7 has a wide range of scientific research applications:
Mecanismo De Acción
Akr1C3-IN-7 exerts its effects by inhibiting the enzyme AKR1C3. This inhibition disrupts the conversion of weak androgens and estrogens into their potent forms, thereby reducing the activation of androgen and estrogen receptors. This leads to decreased cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the androgen receptor signaling pathway and the estrogen receptor signaling pathway .
Comparación Con Compuestos Similares
Akr1C3-IN-7 is unique compared to other AKR1C3 inhibitors due to its high specificity and potency. Similar compounds include:
Stylopine: A strong inhibitor of AKR1C3 with a different chemical structure.
Non-steroidal anti-inflammatory drugs (NSAIDs): Known to inhibit AKR1C3 but with lower specificity.
Flavonoids and Cyclopentanes: Other classes of AKR1C3 inhibitors with varying degrees of efficacy.
Propiedades
Fórmula molecular |
C24H20N2O4 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methyl]-3-oxo-N-(3-phenylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-29-20-12-10-16(11-13-20)14-21-22(24(28)26-30-21)23(27)25-19-9-5-8-18(15-19)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,25,27)(H,26,28) |
Clave InChI |
SMWPRLORZMFEAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=C(C(=O)NO2)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


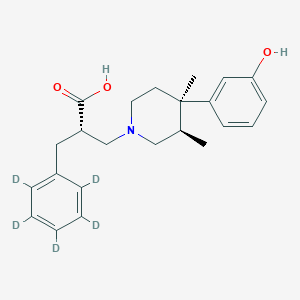
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
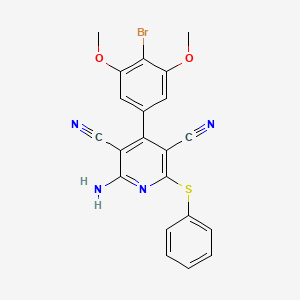
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
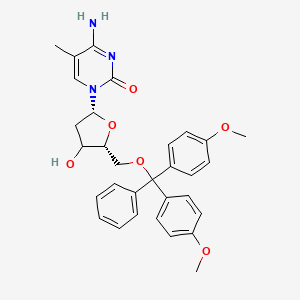
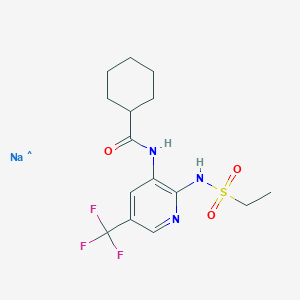
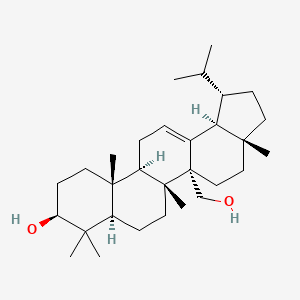
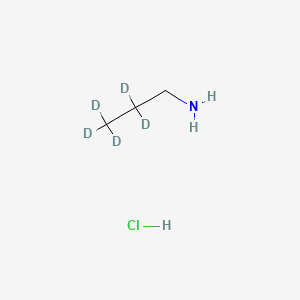
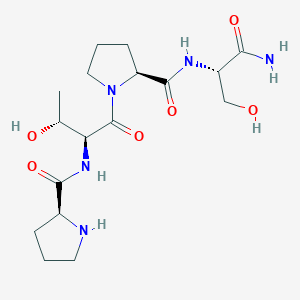
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
